REACTION_CXSMILES
|
C[O-].[Na+].[CH2:4]([OH:7])[CH2:5][OH:6].Br[C:9]1[S:10][CH:11]=[CH:12][CH:13]=1.[I-].[Na+]>[Cu]=O.CO>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[O:6][CH2:5][CH2:4][OH:7] |f:0.1,4.5|
|
Name
|
sodium methylate
|
Quantity
|
323.7 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
187.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 80° C. for 175 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
DISTILLATION
|
Details
|
is distilled off over a reflux divider
|
Type
|
CUSTOM
|
Details
|
rises to 130° C
|
Type
|
CUSTOM
|
Details
|
When the removal of methanol
|
Type
|
CUSTOM
|
Details
|
the apparatus is further flushed briefly with nitrogen
|
Type
|
CUSTOM
|
Details
|
closed with a flask
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |